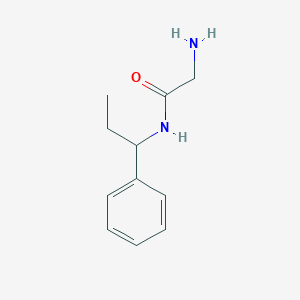

2-Amino-N-(1-phenylpropyl)acetamide

Description

Significance of Alpha-Amino Amide and Phenylpropyl Scaffolds in Modern Organic Chemistry

The alpha-amino amide scaffold is a fundamental building block in organic and medicinal chemistry. The presence of an amino group on the carbon adjacent (alpha) to the amide carbonyl group is a key feature of all amino acids, the monomers that constitute proteins. This arrangement is crucial for the formation of peptide bonds. researchgate.net Beyond their biological role, α-amino amides are valuable synthetic intermediates. The ability to introduce a primary amino group at the α-position of carbonyl compounds is a significant area of research, as it allows for the synthesis of unnatural α-amino acid derivatives and other complex molecules. chemistryviews.org These scaffolds are integral to the structure of many pharmaceuticals and biologically active compounds. For instance, α-amino acid-based polyester (B1180765) amides (PEAs) are being explored for biomedical applications due to their biodegradability and good thermomechanical properties. nih.gov

Similarly, the phenylpropyl scaffold is a recurring motif in medicinal chemistry. It consists of a propyl chain attached to a phenyl group. This structural unit is found in a variety of compounds and can influence properties such as lipophilicity, which affects how a molecule interacts with biological membranes and receptors. The 2-phenethylamine motif, a closely related structure, is present in numerous naturally occurring and synthetic compounds with a wide range of therapeutic applications, including ligands for adrenergic, dopamine, and serotonin (B10506) receptors. mdpi.com The versatility of the phenylpropyl group allows for various substitutions on the phenyl ring, enabling chemists to fine-tune the electronic and steric properties of a molecule to optimize its biological activity. mdpi.comnih.gov

Historical Perspective of Aminoacetamide Derivatives in Medicinal and Synthetic Chemistry

Aminoacetamide derivatives have long been a subject of interest in chemical and pharmaceutical research. The amide bond itself is a highly stable functional group, central to the structure of countless organic and biological molecules. nih.gov Historically, research into acetamide (B32628) derivatives has led to the discovery of numerous compounds with a wide array of biological activities, including antifungal, antibacterial, antioxidant, and anti-inflammatory properties. researchgate.net

The synthesis of various N-phenylacetamide derivatives has been a focus of medicinal chemistry to explore their potential as therapeutic agents. nih.gov For example, modifications of the acetamide structure have been investigated to create new anticonvulsant drugs. nih.gov The general class of acetamides, to which 2-Amino-N-(1-phenylpropyl)acetamide belongs, has been shown to possess diverse biological potential, making it a fertile ground for drug discovery. ontosight.aiontosight.ai Synthetic methods for creating acetamide derivatives, often involving the reaction of an amine with an acetic acid derivative, have been well-established and continue to be refined. researchgate.net

Overview of this compound: Current Research Landscape and Gaps

A review of the current scientific literature reveals a significant gap in the specific investigation of this compound. While its constituent parts, the alpha-amino amide and phenylpropyl scaffolds, are well-studied, this particular combination appears to be a novel or under-explored area of research. Databases like PubChem list the compound and some of its basic properties, but in-depth studies on its synthesis, characterization, and potential applications are lacking. nih.gov

The existing research on related compounds provides a foundation for understanding its potential. For instance, studies on similar acetamide derivatives have detailed their synthesis and characterized their antioxidant and anti-inflammatory activities. researchgate.net Research has also been conducted on the synthesis of related structures like 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl]acetamide. researchgate.net However, the unique combination of the primary alpha-amino group and the N-(1-phenylpropyl) substituent in the target compound remains largely uninvestigated. This lack of specific data represents a clear gap in the chemical literature and an opportunity for new research.

Research Objectives and Scope for Comprehensive Investigation of this compound

Given the potential significance of its structural motifs and the current lack of specific research, a comprehensive investigation of this compound is warranted. The primary objectives of such research should be to synthesize, purify, and fully characterize the compound. This would involve developing an efficient and scalable synthetic route and utilizing modern analytical techniques for structural elucidation.

A proposed research plan is outlined in the table below:

| Research Phase | Objectives | Methodologies |

| Synthesis & Purification | To develop a reliable and efficient synthetic pathway to this compound. | Amidation reaction between a suitable protected aminoacetic acid and 1-phenylpropan-1-amine, followed by deprotection. Purification via column chromatography or recrystallization. |

| Structural Characterization | To confirm the molecular structure and determine the physicochemical properties of the compound. | Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Elemental Analysis. |

| Stereochemical Analysis | To investigate the synthesis and separation of stereoisomers, as the compound possesses a chiral center. | Chiral High-Performance Liquid Chromatography (HPLC) for separation and analysis of enantiomers. |

| Exploratory Biological Screening | To conduct preliminary in vitro assays to identify potential biological activities based on the known properties of its scaffolds. | Assays for antimicrobial, antioxidant, anti-inflammatory, and receptor binding activities. |

This structured approach would systematically fill the existing knowledge gap surrounding this compound and establish a foundation for any future exploration of its potential applications in medicinal chemistry or materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(1-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-10(13-11(14)8-12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPQTFAXZRPQHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino N 1 Phenylpropyl Acetamide and Analogues

Established Reaction Pathways for 2-Amino-N-(1-phenylpropyl)acetamide Synthesis

The construction of this compound fundamentally involves the formation of an amide bond between 2-amino-2-phenylacetic acid and 1-phenylpropylamine, or their respective derivatives. The pathways to achieve this synthesis can be categorized by the key bond-forming or functional group introduction steps.

Classical Amide Bond Formation Strategies

The most direct and widely practiced method for synthesizing amides is the coupling of a carboxylic acid and an amine. wikipedia.orgresearchgate.net This reaction, central to peptide synthesis and the creation of numerous pharmaceuticals, typically requires the "activation" of the carboxylic acid to facilitate the nucleophilic attack by the amine. researchgate.netyoutube.com

For the synthesis of this compound, this involves the reaction between 2-amino-2-phenylacetic acid (the acid component) and 1-phenylpropylamine (the amine component). The amino group of the 2-amino-2-phenylacetic acid must be protected with a suitable group (e.g., Boc, Cbz) before the carboxyl group is activated. This prevents self-polymerization and other side reactions. Following the coupling reaction, the protecting group is removed to yield the final product.

A variety of coupling reagents are available to facilitate this transformation, each with its own advantages regarding reaction conditions, efficiency, and suppression of side reactions. researchgate.net

| Coupling Reagent | Full Name | Activating Agent Type |

| DCC | Dicyclohexylcarbodiimide | Carbodiimide |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt |

The general principle of these methods involves the activation of the carboxylic acid, which then reacts with the amine to form the amide bond. researchgate.net The choice of solvent, base, and reaction temperature is crucial for optimizing the yield and purity of the resulting acetamide (B32628).

Reductive Amination Approaches for Alpha-Amino Moiety Formation

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, commonly used to synthesize amines from carbonyl compounds. organic-chemistry.org This reaction can be instrumental in preparing the key precursors for this compound, namely the α-amino acid portion or the amine portion.

To form the α-amino moiety of the 2-amino-2-phenylacetic acid precursor, a reductive amination can be performed on 2-oxo-2-phenylacetic acid (phenylglyoxylic acid). The ketone is reacted with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired α-amino acid.

Alternatively, the 1-phenylpropylamine precursor can be synthesized via reductive amination of 1-phenyl-1-propanone.

| Carbonyl Precursor | Amine Source | Reducing Agent | Product |

| 1-Phenyl-1-propanone | Ammonia / Ammonium Salt | Sodium borohydride (B1222165), Sodium cyanoborohydride, Catalytic Hydrogenation | 1-Phenylpropylamine |

| 2-Oxo-2-phenylacetic acid | Ammonia / Ammonium Salt | Sodium borohydride, Catalytic Hydrogenation | 2-Amino-2-phenylacetic acid |

A stepwise procedure, where the imine is formed first and then reduced with a reagent like sodium borohydride (NaBH4), can be advantageous in cases where dialkylation is a potential side reaction. organic-chemistry.org Catalytic systems, such as those based on ruthenium or iridium complexes, can also be employed for efficient reductive amination. organic-chemistry.orgsioc-journal.cn For instance, catalysts generated from RuCl2(PPh3)3 have been used to promote the reductive amination of acetophenone, a related ketone. sioc-journal.cn

Precursor-Based Synthesis Routes

One established method for synthesizing α-amino acids is the Strecker synthesis. This reaction involves treating an aldehyde (in this case, benzaldehyde) with an ammonia source and a cyanide source (like trimethylsilyl (B98337) cyanide) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired α-amino acid, 2-amino-2-phenylacetic acid. nih.gov

Another precursor-based strategy involves the use of α-halo amides. For example, an analogue, (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl]-2-hydroxyethyl] acetamide, was synthesized starting from 1-(2,5-dimethoxyphenyl)-2-bromoethanone. google.com This bromoethanone was reacted with hexamine, followed by acylation with chloroacetyl chloride. google.com The resulting chloroacetamide was then converted to an azidoacetamide, which underwent sequential reductions to form the final amino acetamide. google.com This highlights a pathway where the amino group is introduced late in the sequence from an azide (B81097) precursor.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Given that this compound possesses two chiral centers, controlling the stereochemical outcome of the synthesis is of significant importance. This allows for the preparation of specific enantiomers and diastereomers.

Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemistry of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed. This strategy has been widely applied to the asymmetric synthesis of amino acids and their derivatives. tcichemicals.comyale.edu

Oxazolidinones, often derived from readily available amino alcohols, are effective chiral auxiliaries. wikipedia.org For instance, an N-acyloxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile in a highly diastereoselective manner. researchgate.net This approach can be used to introduce the amino acid portion with a specific stereochemistry.

Another strategy involves the use of chiral auxiliaries in Strecker-type reactions. nih.gov For example, reacting an aldehyde with a chiral amine like (R)-2-phenylglycinol forms a chiral imine. nih.gov The subsequent addition of a cyanide source proceeds with high diastereoselectivity, leading to an enantioenriched α-aminonitrile, which can then be converted to the chiral α-amino acid. nih.gov

| Chiral Auxiliary Type | Example | Application |

| Oxazolidinones | (R)-5,5-dimethyl-4-phenyloxazolidin-2-one | Asymmetric alkylation of N-acyl imides to form β-substituted, β-amino acids. researchgate.net |

| Amino Alcohols | (R)-2-phenylglycinol | Diastereoselective Strecker reaction for synthesis of chiral α-amino acids. nih.gov |

| Sulfinamides | tert-Butanesulfinamide | Asymmetric synthesis of a wide variety of chiral amines. yale.edu |

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods. biorxiv.org Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity, making them ideal for the synthesis of chiral molecules like this compound.

Transaminases (TAs) are particularly useful for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net An (R)-selective transaminase could be used to convert 1-phenyl-1-propanone into (R)-1-phenylpropylamine with high enantiomeric excess. This enzymatic step provides a key chiral precursor for the final molecule. researchgate.net

Amide Bond Synthetases (ABSs) are enzymes that catalyze the formation of amide bonds in an ATP-dependent manner. nih.gov These enzymes perform both the activation of the carboxylic acid and the subsequent amidation within a single active site, often requiring only one equivalent of the amine partner. nih.gov An appropriately selected ABS could potentially catalyze the direct coupling of 2-amino-2-phenylacetic acid and 1-phenylpropylamine.

Furthermore, multi-enzyme cascade reactions can be designed to produce complex molecules from simple starting materials in a one-pot process. biorxiv.orgnih.gov A biocatalytic cascade could be envisioned where one enzyme synthesizes the chiral amine precursor and another facilitates the amide bond formation, leading to the desired stereoisomer of this compound.

Chiral Resolution Techniques for Enantiopure this compound

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, obtaining enantiomerically pure forms of this compound is crucial. Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a key technology in this endeavor.

Common methods for resolving racemic mixtures include crystallization-based techniques and chromatography. nih.govmdpi.com One of the most established crystallization methods involves the formation of diastereomeric salts. libretexts.org This process entails reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orgnih.gov Once separated, the individual enantiomers of the amine can be regenerated by treatment with a base. libretexts.org For resolving racemic acids, a similar principle applies using a chiral base. libretexts.org Naturally occurring chiral compounds like brucine, strychnine, and quinine (B1679958) are often employed as resolving agents. libretexts.org

Enzymatic resolution offers a green and highly selective alternative. nih.gov Enzymes, such as lipases, can selectively acylate one enantiomer of a racemic amine, allowing the unreacted enantiomer and the acylated product to be separated. This method is advantageous due to its high selectivity and operation under mild conditions. nih.govnumberanalytics.com

Chromatographic techniques are also powerful tools for chiral separation. nih.govmdpi.com Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can differentiate between enantiomers based on their differential interactions with the CSP. mdpi.com While highly effective, the scalability of chromatographic methods can be a consideration for large-scale production. mdpi.com

A study on the chiral resolution of aromatic amino acids utilized glycopeptide selectors like Vancomycin. nih.gov By employing Vancomycin as a chiral additive in the mobile phase, successful separation of tryptophan and tyrosine enantiomers was achieved. nih.gov Molecular docking studies can complement experimental work by elucidating the chiral recognition mechanisms at a molecular level. nih.gov Another innovative approach involves using frozen aqueous solutions of amino acids, such as proline and leucine, which have been shown to resolve the enantiomers of 1,1'-bi-2-naphthol (B31242) (BINOL). rsc.orgresearchgate.net

| Resolution Technique | Principle | Resolving Agent/Selector Example | Key Advantages |

| Diastereomeric Salt Crystallization | Formation of diastereomers with different physical properties. libretexts.org | (-)-Quinine nih.gov | Scalable, cost-effective for large quantities. libretexts.org |

| Enzymatic Resolution | Enzyme-catalyzed selective transformation of one enantiomer. nih.gov | Lipases (e.g., Candida antarctica lipase (B570770) B) nih.gov | High selectivity, mild reaction conditions, environmentally friendly. nih.govnumberanalytics.com |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | Vancomycin (as a chiral additive) nih.gov | High purity of separated enantiomers, applicable to a wide range of compounds. mdpi.com |

| Frozen Amino Acid Resolution | Aggregates of frozen amino acids provide chiral recognition sites. rsc.orgresearchgate.net | L-Proline, L-Leucine rsc.orgresearchgate.net | Novel, simple preparation without organic synthesis of the selector. rsc.org |

Novel and Sustainable Synthetic Methodologies

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for constructing chemical bonds, including the amide bond central to this compound.

Catalytic methods offer significant advantages over stoichiometric approaches by reducing waste and increasing reaction efficiency. ucl.ac.uk

Gold Catalysis: Homogeneous gold catalysis has become a powerful tool for constructing complex molecular architectures. nih.gov Gold catalysts have been shown to facilitate various transformations, including the reaction of 2-alkynyl-phenylamines with α,β-enones to produce substituted indoles. nih.gov While not a direct synthesis of the target compound, this demonstrates the potential of gold catalysis in forming C-N and C-C bonds in related structures under mild conditions. Gold(I) catalysts are effective in promoting carbene transfer reactions from diazo compounds to form cyclopropanes, showcasing their utility in forming strained ring systems. nih.gov

Palladium-Catalyzed Coupling: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. Palladium-catalyzed reactions can be employed for the difunctionalization of alkenes, coupling them with amine nucleophiles to form products containing new C-C and C-N bonds. nih.gov These reactions often require careful ligand selection to achieve the desired outcome and can be influenced by the nature of the nucleophile. nih.gov While forming C-N bonds via reductive elimination from palladium complexes can be challenging, it is a viable pathway for the synthesis of amine-containing molecules. nih.gov

The principles of green chemistry aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. nih.govnumberanalytics.com In amide synthesis, this translates to several key strategies.

One major focus is the reduction of waste generated by stoichiometric coupling reagents. ucl.ac.uk Catalytic methods are inherently greener in this respect. numberanalytics.comucl.ac.uk The choice of solvent is another critical factor, with a push to replace hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives or to develop solvent-free reaction conditions. ucl.ac.uksemanticscholar.org For instance, mechanochemical synthesis, which uses mechanical force to drive reactions, can be performed without solvents. numberanalytics.com

Biocatalysis, using enzymes like lipases for amide formation, is a prime example of a green chemistry approach, offering high selectivity under mild, aqueous conditions. nih.govnumberanalytics.com Another strategy involves using renewable feedstocks and developing atom-economical reactions that maximize the incorporation of reactant atoms into the final product. numberanalytics.com A method for synthesizing amides directly from carboxylic acids and urea (B33335) using boric acid as a catalyst under solvent-free conditions has been reported as a greener alternative to conventional methods. semanticscholar.orgbohrium.com

Flow chemistry, where reactions are performed in continuous-flow reactors, has emerged as a powerful technology for process optimization and scale-up. nih.govresearchgate.net This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher space-time yields. nih.govvapourtec.com

The synthesis of amides and peptides has been successfully translated to flow chemistry systems. nih.govthieme-connect.de These systems can utilize immobilized reagents and scavengers, facilitating product purification. thieme-connect.de For instance, coupling reagents like carbodiimides and T3P have been successfully used in plug flow reactors (PFRs) for amidation reactions. vapourtec.com Flow chemistry also allows for precise control over reaction parameters such as temperature, pressure, and residence time, enabling rapid optimization of reaction conditions. vapourtec.comacs.org The generation of reactive intermediates, such as organosodium compounds, and their subsequent reaction with amides to form ketones has been demonstrated in flow systems. acs.org

Optimization of Reaction Conditions and Scalability for Research Applications

For research purposes, the ability to reliably synthesize this compound and its analogues in sufficient quantities is essential. This requires careful optimization of reaction conditions and consideration of scalability.

Key parameters for optimization include the choice of coupling reagent, solvent, temperature, and reaction time. For amide bond formation, reagents like N,N'-carbonyldiimidazole can be highly efficient. The order of addition of reactants can also be critical to maximize yield and minimize side products. Monitoring reaction progress using techniques like HPLC or NMR allows for the determination of the optimal reaction time.

When scaling up a reaction, factors such as heat dissipation and mixing become more critical. Flow chemistry offers inherent advantages for scalability due to its superior heat and mass transfer properties. vapourtec.com The transition from a small-scale laboratory synthesis to a larger-scale process often requires re-optimization of conditions. For instance, a solvent system that is suitable for a small-scale reaction might not be practical for a larger scale due to cost or safety concerns. ucl.ac.uk The choice of purification method also needs to be scalable; for example, crystallization is often preferred over chromatography for large quantities.

| Parameter | Optimization Consideration | Example |

| Coupling Reagent | Efficiency, by-product profile, cost, and thermal stability. vapourtec.com | N,N'-carbonyldiimidazole, T3P. vapourtec.com |

| Solvent | Reactant solubility, boiling point, safety, and environmental impact. ucl.ac.uk | Replacing DMF with greener alternatives; using water as a co-solvent. ucl.ac.ukvapourtec.com |

| Temperature | Reaction rate vs. side product formation and reagent stability. | Cooling reactions for selective reductions (e.g., with sodium borohydride). google.com |

| Reaction Time | Ensuring complete conversion without product degradation. | Monitoring by HPLC or NMR analysis of aliquots. |

| Purification | Scalability, efficiency, and final product purity. | Preferential use of crystallization over chromatography for large-scale synthesis. |

| Process Technology | Batch vs. flow chemistry for safety, control, and scalability. nih.gov | Adapting amidation reactions to plug flow reactors (PFR). vapourtec.com |

Computational Chemistry and Molecular Modeling of 2 Amino N 1 Phenylpropyl Acetamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods, ranging from semi-empirical to high-level ab initio calculations, can elucidate the conformational preferences and electronic landscape of 2-Amino-N-(1-phenylpropyl)acetamide.

Conformational Landscape and Energy Minima of this compound

The conformational flexibility of this compound is a key determinant of its biological activity. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima. Computational studies on similar N-substituted acetamides have demonstrated the existence of rotational isomers (rotamers) due to the partial double bond character of the amide C-N bond, leading to cis and trans configurations. researchgate.net The rotation around this bond is a well-documented phenomenon in N,N-disubstituted acetamides. researchgate.net

The conformational landscape of this compound would be explored by systematically rotating the key dihedral angles, including those around the amide bond and the bonds connecting the phenyl and propyl groups. For each conformation, geometry optimization would be performed to find the nearest local energy minimum. Density Functional Theory (DFT) calculations are a common choice for such explorations, providing a good balance between accuracy and computational cost. scielo.br

A study on N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628), a structurally related tertiary amide, revealed the presence of a hindered cis(E)-trans(Z) rotational equilibrium in solution, which was characterized using NMR spectroscopy and DFT calculations. scielo.br A similar equilibrium is expected for this compound. The relative energies of the different conformers determine their population at a given temperature.

To illustrate the expected outcome of such an analysis, a hypothetical table of the relative energies of different conformers of this compound is presented below. The actual values would be obtained from quantum chemical calculations.

| Conformer | Dihedral Angle (C-N) | Relative Energy (kcal/mol) |

| Trans-1 | ~180° | 0.00 |

| Trans-2 | ~180° | 0.50 |

| Cis-1 | ~0° | 2.50 |

| Cis-2 | ~0° | 3.00 |

This table is illustrative and shows hypothetical data for different stable conformers.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within the this compound molecule governs its polarity and non-covalent interaction capabilities. Quantum chemical calculations can provide detailed information about the charge distribution through various population analysis schemes (e.g., Mulliken, Natural Bond Orbital).

The molecular electrostatic potential (MEP) map is a particularly useful tool for visualizing the charge distribution. The MEP maps the electrostatic potential onto the electron density surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions are crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a biological target.

For this compound, the MEP would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, making them potential hydrogen bond acceptors. The hydrogen atoms of the amino group and the N-H of the amide bond would exhibit a positive potential, marking them as potential hydrogen bond donors.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.

Solvent Effects on this compound Conformations

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. scirp.org MD simulations are well-suited to study these solvent effects by explicitly including solvent molecules in the simulation box. The interactions between the solute (this compound) and the solvent molecules can stabilize or destabilize certain conformations. upc.edu

For instance, in a polar solvent like water, conformations that expose polar groups to the solvent and bury hydrophobic groups would be favored. nih.gov A study on the alanine (B10760859) dipeptide showed that the preferred conformations in the gas phase, which are stabilized by intramolecular hydrogen bonds, are destabilized in an aqueous medium due to competition for hydrogen bonds from water molecules. nih.gov Similarly, the conformational equilibrium of this compound is expected to shift in different solvents.

The following table illustrates how the relative population of conformers could change in different solvents, a result that could be obtained from MD simulations.

| Conformer | Population in Vacuum (%) | Population in Water (%) | Population in Chloroform (%) |

| Trans-1 | 60 | 40 | 55 |

| Trans-2 | 20 | 30 | 25 |

| Cis-1 | 15 | 20 | 15 |

| Cis-2 | 5 | 10 | 5 |

This table is illustrative and shows hypothetical data.

Conformational Transitions and Stability Analysis

MD simulations can also be used to study the transitions between different conformational states and to assess their relative stability. By analyzing the simulation trajectory, one can identify the most populated conformational states and the pathways for interconversion between them. Techniques such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analysis can be used to quantify the stability of the molecule and the flexibility of its different regions. nih.gov

The free energy landscape of the molecule can be calculated from the MD trajectory, providing a map of the stable and metastable conformational states and the energy barriers separating them. This information is crucial for understanding the dynamics of ligand-receptor binding.

Ligand-Target Interaction Modeling (Preclinical/In Silico Focus)

A primary application of computational modeling for a molecule like this compound is to predict its potential biological targets and to understand the molecular basis of its interaction with these targets. nih.gov This in silico approach is a key component of modern drug discovery.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. mdpi.com In a typical docking study, the conformational space of the ligand is explored within the binding site of a target protein, and a scoring function is used to estimate the binding affinity for each pose.

For this compound, a virtual screening campaign could be performed where the molecule is docked against a library of known drug targets. High-scoring hits would then be prioritized for further investigation. Once a potential target is identified, more detailed docking and MD simulation studies can be performed to elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com

For example, a hypothetical docking study of this compound into the active site of a kinase might reveal the following interactions:

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP145 | Hydrogen Bond | 2.8 |

| LYS72 | Electrostatic | 3.5 |

| LEU130 | Hydrophobic | 4.2 |

| PHE144 | π-π Stacking | 4.5 |

This table is illustrative and shows hypothetical data for a ligand-protein interaction.

The insights gained from these computational studies can guide the design of new analogs of this compound with improved affinity and selectivity for a specific biological target.

Molecular Docking with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, which shares structural features with known anticonvulsant agents, a primary target for docking studies is the voltage-gated sodium channel (VGSC). sfu.cadrugbank.com Studies on similar anticonvulsant drugs have identified key interactions within the channel's inner pore. sfu.caresearchgate.net

Docking simulations of molecules structurally related to this compound into the VGSC model reveal critical binding interactions. sfu.cadrugbank.com A common pharmacophore for VGSC blockers includes an aromatic ring that engages in an aromatic-aromatic interaction with a tyrosine residue (e.g., Tyr-1771 in NaV1.2) and a polar amide group that interacts with the aromatic ring of a phenylalanine residue (e.g., Phe-1764). sfu.cadrugbank.comresearchgate.net Given its structure, this compound's phenyl group could participate in such π-π stacking interactions, while its acetamide moiety could form hydrogen bonds or amino-aromatic interactions with key residues in a receptor's binding site. sfu.ca

In the context of other potential targets, studies on various phenylacetamide derivatives have explored their interactions with enzymes like monoamine oxidase (MAO-A) and cyclooxygenase (COX-II). nih.govchemprob.org For instance, docking of phenylacetamides into the MAO-A receptor has shown the importance of hydrogen bonding, π-π stacking, and hydrophobic interactions for binding. nih.gov Similarly, docking of 2-(2-aryl amino) phenyl acetamide derivatives against the COX-II enzyme highlighted hydrophobic interactions (pi-sigma, amide-pi) with residues such as Ala496, Met491, Leu328, Ser322, Phe487, and Tyr324. chemprob.org These findings suggest that this compound could be docked into various enzymatic and receptor sites to explore its potential polypharmacology.

Binding Affinity Prediction and Interaction Hotspot Identification

Following molecular docking, the strength of the interaction between the ligand and the macromolecule is estimated by calculating the binding affinity. This is often expressed as a binding energy value (e.g., in kcal/mol) or an inhibition constant (Ki). Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of the ligand-receptor complex. nih.gov

For related acetamide compounds, binding free energy calculations have been used to identify potent inhibitors for neurodegenerative targets like MAO-B. nih.gov These calculations can reveal that specific substitutions on the acetamide scaffold can lead to much better binding affinities than reference drugs. nih.gov For this compound, such calculations would quantify the contribution of its phenyl and propyl groups to binding. The phenyl group likely contributes through hydrophobic and aromatic interactions, while the amino and amide groups are key hydrogen bond donors and acceptors. sfu.ca

Interaction hotspots are the specific residues in the binding pocket that contribute most significantly to the binding energy. In the case of anticonvulsants targeting VGSCs, Phe-1764 and Tyr-1771 are identified as critical hotspot residues. sfu.cadrugbank.com Identifying these hotspots is crucial for understanding the mechanism of action and for designing new molecules with improved affinity and selectivity. A two-step framework involving molecular dynamics (MD) simulations and a neural network has been developed to predict binding affinity changes based on decomposed energy terms like Coulombic, van der Waals, and hydrogen bonding interactions. nih.gov This approach could be applied to this compound to precisely map its interaction hotspots within a target protein.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. For anticonvulsants that bind to VGSCs, a common pharmacophore includes an obligatory aromatic ring for interaction with Tyr-1771 and a polar amine or amide group capable of interacting with Phe-1764. sfu.cadrugbank.com The structure of this compound fits this general model.

Pharmacophore models are powerful tools for virtual screening, where large databases of chemical compounds are computationally searched to identify molecules that match the pharmacophore and are therefore likely to be active. nih.gov For example, a pharmacophore model developed for MAO-A inhibitors, validated by docking studies, was used to screen a database of 140,000 molecules. nih.gov This process, combined with filters like Lipinski's rule of five and activity prediction by 3D-QSAR models, can efficiently identify novel, structurally diverse hits. nih.gov A pharmacophore model based on the key features of this compound could be similarly used to discover new compounds with potential anticonvulsant or other neurological activities.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Development of Predictive Models for Biological Effects

QSAR models are developed by correlating molecular descriptors (numerical representations of a molecule's properties) with experimental activity data. For classes of compounds similar to this compound, QSAR models have been successfully developed to predict their biological effects.

For instance, a QSAR study on 2-phenoxy-N-substituted acetamide analogues as hypoxia-inducible factor-1 (HIF-1) inhibitors used multiple linear regression (MLR) to build a predictive model. researchgate.netsigmaaldrich.com The resulting model showed a high correlation coefficient (r² = 0.9469) using descriptors like SssNHE-index (related to the count of single-bonded nitrogen atoms connected to at least one hydrogen), slogp (a measure of lipophilicity), and topological descriptors (T_O_N_1, T_2_Cl_1). researchgate.net

Another study on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase (MMP) inhibitors also employed linear and nonlinear QSAR approaches. nih.gov These models successfully correlated 2D autocorrelation descriptors with the inhibitory activity (IC50) against several MMP subtypes. nih.gov To develop a QSAR model for the potential anticonvulsant activity of this compound and its analogues, one would need a dataset of compounds with measured biological activities (e.g., in the maximal electroshock seizure test). nih.gov Molecular descriptors for these compounds would then be calculated and correlated with their activity to generate a predictive equation.

Table 1: Examples of Descriptor Classes Used in QSAR Models for Acetamide Derivatives This table is for illustrative purposes based on cited literature for related compounds.

| Descriptor Type | Example Descriptor | Property Represented | Reference |

| Electronic | SssNHE-index | Electrotopological state of N-H bonds | researchgate.net |

| Lipophilicity | SlogP | Partition coefficient (hydrophobicity) | researchgate.net |

| Topological | T_O_N_1 | Count of specific atom-type paths | researchgate.net |

| 2D Autocorrelation | ATSC2c | Centred Broto-Moreau autocorrelation of lag 2 / weighted by charges | nih.gov |

Statistical Validation of QSAR/QSPR Models

A critical step in QSAR modeling is rigorous statistical validation to ensure the model is robust, predictive, and not a result of chance correlation. Validation is typically performed using both internal and external methods.

Internal validation often involves cross-validation techniques like leave-one-out (LOO) cross-validation, which results in a cross-validated squared correlation coefficient (q²). A high q² value (e.g., > 0.7) indicates good internal predictivity. nih.gov For the 2-phenoxy-N-phenylacetamide derivatives, the MLR model yielded a q² of 0.8933. researchgate.net

External validation is performed by using the model to predict the activity of a set of compounds (the test set) that was not used in the model's development. The predictive ability is often measured by the predictive r² (pred_r²). The 3D-QSAR model for HIF-1 inhibitors showed a pred_r² of 0.8480, indicating strong external predictive power. researchgate.net Similarly, Bayesian-regularized neural network models for MMP inhibitors demonstrated high cross-validation scores (Q² > 0.7). nih.gov Any QSAR model developed for this compound would require such validation to be considered reliable.

Table 2: Statistical Parameters for QSAR Model Validation This table is for illustrative purposes based on cited literature for related compounds.

| Parameter | Description | Acceptable Value | Reference |

| r² | Squared Correlation Coefficient | Close to 1.0 | researchgate.net |

| q² or Q² | Cross-validated r² (Internal Validation) | > 0.6 | researchgate.netnih.gov |

| pred_r² | Predictive r² (External Validation) | > 0.6 | researchgate.net |

Mechanistic Investigations of 2 Amino N 1 Phenylpropyl Acetamide at the Molecular and Cellular Level Preclinical Focus

In Vitro Enzyme Modulation and Inhibition Studies

The initial characterization of a novel compound like 2-Amino-N-(1-phenylpropyl)acetamide involves a thorough investigation of its effects on various enzymes. This is crucial to understanding its potential therapeutic actions and off-target effects.

Should preliminary screenings indicate an interaction between this compound and a particular enzyme, the next step would be to characterize the kinetics of this interaction. This involves determining whether the compound acts as an inhibitor or an activator and elucidating the mechanism of this action.

Key kinetic parameters that would be determined include:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit the enzyme's activity by 50%.

Kᵢ (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower Kᵢ value indicates a stronger binding affinity.

Mechanism of Inhibition: Studies would be conducted to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed. This is typically achieved by measuring enzyme kinetics at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots.

For example, studies on a different acetamide (B32628) derivative, OSU-03012, showed it to be a direct inhibitor of p21-activated kinase (PAK) and to compete with ATP binding. researchgate.net

A comprehensive understanding of a compound's enzymatic interactions requires identifying both its intended targets and any unintended "off-target" interactions. This is critical for predicting its broader pharmacological profile.

Target Identification: This often begins with broad screening against panels of enzymes, particularly those known to be involved in relevant physiological or pathological processes. For instance, given the structural similarities to other neuroactive compounds, enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or semicarbazide-sensitive amine oxidase (SSAO), could be investigated. nih.gov

Off-Target Screening: To assess potential side effects, the compound would be tested against a wide range of enzymes from different classes (e.g., kinases, proteases, phosphatases). This helps to identify any unintended interactions that could lead to adverse effects.

A hypothetical data table for such a screening might look like this:

| Enzyme Target | Activity of this compound |

| Monoamine Oxidase A | No significant inhibition |

| Monoamine Oxidase B | Moderate inhibition |

| Cyclooxygenase-1 | No significant inhibition |

| Cyclooxygenase-2 | No significant inhibition |

| p21-activated kinase | Weak inhibition |

Receptor Binding and Signaling Pathway Profiling

Beyond enzymatic interactions, it is crucial to determine if this compound binds to and modulates the function of specific cell surface or intracellular receptors.

These assays are fundamental to determining if a compound can bind to a specific receptor and with what affinity.

Binding Assays: Radioligand binding assays are a common method. In these experiments, a radiolabeled compound known to bind to the receptor of interest is used. The ability of this compound to displace the radioligand from the receptor is measured. The general steps for a filtration assay involve incubating the receptor source with the radioligand and the test compound, followed by vacuum filtration to separate bound from unbound radioligand. nih.gov

Affinity Determination: From these binding assays, the equilibrium dissociation constant (Kᵢ) can be calculated. This value represents the concentration of the compound required to occupy 50% of the receptors at equilibrium and is a measure of the compound's binding affinity.

A hypothetical table of binding affinities might be:

| Receptor Target | Kᵢ (nM) of this compound |

| Sigma-1 Receptor | 150 |

| Sigma-2 Receptor | 800 |

| NMDA Receptor | >10,000 |

| Dopamine D2 Receptor | >10,000 |

Once receptor binding is established, the functional consequences of this binding are investigated. This involves determining whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator.

Signaling Pathway Analysis: This involves measuring downstream signaling events following receptor activation or blockade. For example, if the receptor is a G-protein coupled receptor (GPCR), changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates would be measured.

Reporter Gene Assays: These assays are a powerful tool to quantify receptor activation. In these systems, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to the activation of a specific signaling pathway. An increase or decrease in the expression of the reporter gene in the presence of the compound indicates its effect on the pathway.

To explore the full therapeutic potential of this compound, it would be subjected to high-throughput screening (HTS). HTS allows for the rapid testing of a compound against a vast number of biological targets. nih.gov

Process: HTS involves assaying the compound against large libraries of molecular targets, which can include enzymes, receptors, ion channels, and other proteins. nih.gov This can uncover unexpected biological activities and provide new leads for therapeutic applications.

Goal: The aim is to identify "hits"—instances where the compound shows significant activity against a particular target. These hits can then be further investigated and validated. High-throughput screening is particularly valuable when the initial knowledge of a compound's targets is limited. nih.gov

Studies on Interactions with Biomacromolecules (e.g., DNA, RNA, Proteins)

The initial step in understanding the mechanism of a novel compound like this compound involves identifying its molecular targets within the cell. This is crucial to understanding its potential therapeutic effects and off-target activities.

To determine if this compound directly interacts with specific biomacromolecules, various biophysical techniques would be employed. Surface Plasmon Resonance (SPR) and MicroScale Thermophoresis (MST) are powerful methods for quantifying binding affinity and kinetics.

Surface Plasmon Resonance (SPR): This technique would involve immobilizing a potential target protein on a sensor chip and flowing a solution of this compound over it. A positive binding event would be detected as a change in the refractive index at the sensor surface, providing real-time data on the association and dissociation rates. From this, the equilibrium dissociation constant (K_D) can be calculated, indicating the strength of the interaction.

MicroScale Thermophoresis (MST): In an MST experiment, a fluorescently labeled target biomolecule would be mixed with varying concentrations of this compound. The movement of the labeled molecule through a microscopic temperature gradient is measured. A change in this movement upon binding of the compound allows for the determination of the binding affinity.

Currently, there is no publicly available data from SPR or MST studies for this compound.

Once a direct binding target is confirmed, structural biology techniques can provide atomic-level insights into the interaction.

Co-crystallography: This would involve crystallizing the target protein in the presence of this compound. X-ray diffraction analysis of the resulting co-crystals could reveal the three-dimensional structure of the binding pocket and the precise orientation of the compound within it. This information is invaluable for understanding the molecular basis of the interaction and for guiding further drug design efforts.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or targets that are difficult to crystallize, cryo-EM would be the method of choice. This technique involves flash-freezing the compound-target complex in a thin layer of vitrified ice and imaging the individual particles with an electron microscope. Computational reconstruction of these images can generate a high-resolution 3D model of the complex.

No co-crystallography or cryo-EM structures for this compound in complex with a biological target are currently deposited in the Protein Data Bank (PDB) or reported in the literature.

Mechanisms of Cellular Response (e.g., Autophagy Modulation, Cell Proliferation Studies)

Following the identification of a molecular target, the focus shifts to understanding how the interaction of this compound with its target translates into a cellular response.

Based on the general activities of related acetamide compounds, initial in vitro assays for this compound would likely investigate its potential antioxidant and anti-inflammatory effects.

Antioxidant Activity Assays: Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays could be used to assess the compound's ability to neutralize free radicals. Cellular antioxidant activity could be measured by assessing the compound's ability to reduce reactive oxygen species (ROS) levels in cells challenged with an oxidizing agent like hydrogen peroxide (H₂O₂).

Anti-inflammatory Activity Assays: The anti-inflammatory potential could be evaluated by measuring the compound's effect on the production of pro-inflammatory mediators in cell lines like macrophages (e.g., RAW 264.7) or endothelial cells. For instance, cells could be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, and the levels of cytokines such as TNF-α, IL-6, and IL-1β, as well as nitric oxide (NO), would be quantified in the presence and absence of the compound.

While some acetamide derivatives have shown antioxidant and anti-inflammatory properties, specific data for this compound is not available.

Table 1: Hypothetical In Vitro Activity Profile of this compound

| Assay Type | Cell Line | Endpoint Measured | Hypothetical Result (IC₅₀/EC₅₀) |

| Antioxidant Activity | - | DPPH Radical Scavenging | Data not available |

| Antioxidant Activity | PC12 | ROS Reduction (H₂O₂ induced) | Data not available |

| Anti-inflammatory | RAW 264.7 | NO Production (LPS induced) | Data not available |

| Anti-inflammatory | RAW 264.7 | TNF-α Inhibition (LPS induced) | Data not available |

To confirm that this compound interacts with its intended target within a living cell, cellular target engagement assays are essential.

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. In a CETSA experiment, cells would be treated with this compound and then heated. The amount of soluble target protein remaining at different temperatures would be compared between treated and untreated cells. A shift in the melting curve of the target protein in the presence of the compound would indicate direct engagement.

Pull-down Assays: A modified version of this compound, for example, with a biotin (B1667282) tag, could be synthesized. This tagged compound would be incubated with cell lysates, and the compound-protein complexes would be "pulled down" using streptavidin-coated beads. The bound proteins could then be identified by techniques like mass spectrometry.

There are no published reports of cellular target engagement studies for this compound.

Comprehensive Analysis of this compound Reveals Limited Publicly Available Research Data

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the structure-activity relationship (SAR) and structure-property relationship (SPR) of the chemical compound this compound are not publicly available. This scarcity of information precludes the development of a detailed article as per the requested structure.

While the fundamental structure of the molecule can be deduced from its name, extensive studies detailing the synthesis of focused analogue libraries, the correlation of structural modifications with biological or mechanistic effects, and the development of predictive SAR models appear to be unpublished or proprietary.

General chemical principles allow for the theoretical exploration of how this compound might be synthesized and modified. For instance, the synthesis of acetamide derivatives can be achieved through various chemical reactions. acs.orgnih.gov The core structure contains several points for potential modification, including the amino group, the phenyl ring, and the propyl chain.

In typical drug discovery and medicinal chemistry workflows, researchers would systematically substitute different parts of such a molecule. This could involve altering the substituents on the phenyl ring, changing the length or branching of the alkyl chain, or replacing the primary amino group with other functional groups to explore the chemical space and optimize for a desired biological activity. nih.govmdpi.com Bioisosteric replacements and scaffold hopping are common strategies to improve potency, selectivity, or pharmacokinetic properties.

Furthermore, the stereochemistry of the chiral center at the 1-position of the propyl group would be expected to have a significant influence on the compound's biological activity and how it interacts with its molecular target. However, without specific studies on this compound, any discussion of these aspects remains speculative. The development of predictive SAR models, which relies on a substantial dataset of structurally related compounds and their corresponding biological activities, is therefore not possible at this time.

While broader searches yield information on various acetamide derivatives and their biological activities, such as analgesic or antimicrobial properties, this information is not directly applicable to the specific compound . nih.govnih.gov The principles of SAR are highly specific to the core scaffold and its interactions with a particular biological target.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Amino N 1 Phenylpropyl Acetamide Derivatives

Development of Predictive SAR Models

Ligand-Based and Structure-Based Design Iterations

The development of new 2-amino-N-(1-phenylpropyl)acetamide derivatives often employs a combination of ligand-based and structure-based design strategies. These iterative approaches allow for the refinement of lead compounds to enhance their desired biological effects.

Ligand-Based Design

In the absence of a high-resolution structure of the biological target, ligand-based drug design relies on the analysis of a set of molecules known to interact with it. nih.gov This approach assumes that compounds with similar structures are likely to exhibit similar biological activities. nih.gov For instance, in the development of anticonvulsant agents, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were designed as analogs of known active pyrrolidine-2,5-diones. nih.gov The primary modification involved replacing the cyclic imide ring with a more flexible acyclic amide moiety to investigate the impact on anticonvulsant activity. nih.gov

The general process for ligand-based design of this compound derivatives would involve:

Pharmacophore Modeling: Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) responsible for the biological activity of a set of active analogs.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural or physicochemical properties of the compounds with their biological activity. nih.gov

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be used to create a three-dimensional model of the binding site.

An example of ligand-based optimization can be seen in the development of c-Myc inhibitors, where structure-activity relationships of N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide compounds were explored to identify more potent derivatives. nih.gov

Structure-Based Design

When the three-dimensional structure of the biological target is available, typically through X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. This approach allows for the direct visualization of how a ligand binds to its target, enabling the design of new molecules with improved complementarity.

For example, in the design of novel factor VIIa inhibitors, X-ray crystallography was used to understand the binding of N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives to the enzyme's active site. ijper.org This structural information guided the synthesis of a series of compounds with enhanced anticoagulant activity. ijper.org Similarly, the development of selective PKMYT1 inhibitors for the treatment of breast cancer involved the use of X-ray cocrystallography to identify key binding interactions between 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives and the target protein. nih.gov This led to the design of compounds with significantly improved potency and selectivity. nih.gov

The iterative cycle of structure-based design for this compound derivatives would typically involve:

Determining the crystal structure of the target protein in complex with an initial hit compound.

Analyzing the binding interactions to identify opportunities for optimization.

Designing and synthesizing new analogs with modifications predicted to enhance binding affinity or selectivity.

Determining the crystal structures of the new analogs in complex with the target to validate the design hypothesis and inform the next round of optimization.

The following table illustrates a hypothetical ligand-based design iteration for a series of this compound derivatives, where different substituents are explored to improve biological activity.

| Compound ID | R1 Substituent (Phenyl Ring) | R2 Substituent (Amine) | Biological Activity (IC₅₀, µM) |

| 1 | H | H | 10.5 |

| 2 | 4-Cl | H | 5.2 |

| 3 | 4-F | H | 7.8 |

| 4 | 4-CH₃ | H | 9.1 |

| 5 | H | CH₃ | 12.3 |

| 6 | H | C₂H₅ | 15.0 |

Multivariant Analysis in SAR Elucidation

The relationship between a molecule's structure and its biological activity is often complex and influenced by multiple factors simultaneously. Multivariant analysis techniques are statistical methods that can model and interpret these complex relationships, providing deeper insights into the SAR of a compound series.

Quantitative Structure-Activity Relationship (QSAR) is a prominent multivariant analysis method used in drug design. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of novel compounds and to identify the key molecular descriptors that govern activity.

In a study of N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase (MMP) inhibitors, multivariant analysis was successfully employed to model their inhibitory activity. nih.gov Both linear and non-linear QSAR models were developed using techniques such as:

Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable.

Bayesian-Regularized Neural Network (BRANN): A type of artificial neural network that is particularly useful for modeling complex, non-linear relationships. nih.gov

The researchers found that non-linear models provided a better correlation for the inhibitory activity against various MMPs. nih.gov The molecular descriptors identified in these models provided valuable information about the ligand's specificity for different pockets within the enzyme's active site. nih.gov

For this compound derivatives, a multivariant analysis approach would involve:

Data Set Generation: Synthesizing a diverse set of analogs with systematic variations in their chemical structure.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, including electronic, steric, hydrophobic, and topological properties.

Model Development: Using statistical methods like MLR, Principal Component Analysis (PCA), or Partial Least Squares (PLS) to build a QSAR model that correlates the descriptors with the measured biological activity.

Model Validation: Rigorously validating the QSAR model to ensure its predictive power.

The following interactive table presents a hypothetical dataset that could be used for a multivariant analysis of this compound derivatives, including calculated molecular descriptors.

| Compound ID | R1 Substituent | LogP | Molecular Weight | Polar Surface Area (Ų) | Biological Activity (pIC₅₀) |

| 1 | H | 2.1 | 206.28 | 52.32 | 4.98 |

| 2 | 4-Cl | 2.8 | 240.72 | 52.32 | 5.28 |

| 3 | 4-F | 2.3 | 224.27 | 52.32 | 5.11 |

| 4 | 4-CH₃ | 2.5 | 220.31 | 52.32 | 5.04 |

| 5 | 3,4-diCl | 3.5 | 275.17 | 52.32 | 5.55 |

| 6 | 4-OCH₃ | 2.0 | 236.31 | 61.55 | 4.85 |

By applying multivariant analysis to such datasets, researchers can unravel the intricate SAR of this compound derivatives, leading to the more efficient design of potent and selective drug candidates.

Advanced Analytical Methodologies in 2 Amino N 1 Phenylpropyl Acetamide Research

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography is an indispensable tool in the analysis of "2-Amino-N-(1-phenylpropyl)acetamide," enabling the separation of the main compound from impurities and the resolution of its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of "this compound". Reversed-phase HPLC, in particular, is a common approach for the analysis of amino acid derivatives. While specific application notes for "this compound" are not widely published, the methodology for similar compounds provides a strong framework. For instance, the analysis of other amino acetamide (B32628) compounds often employs a C18 column with a mobile phase consisting of an organic modifier (like acetonitrile (B52724) or methanol), water, and an acid (such as formic acid or trifluoroacetic acid) to ensure good peak shape and retention. nih.gov

The purity is determined by integrating the peak area of the main compound and any impurities detected. The percentage purity is calculated as the ratio of the main peak area to the total area of all peaks. Method validation for such an analysis would typically include assessments of linearity, accuracy, and precision to ensure reliable and reproducible results. nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of Amino Acid Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development for a compound like "this compound", based on general practices for related molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since "this compound" itself is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. sigmaaldrich.com This process involves chemically modifying the polar functional groups (the amino and amide groups) to increase the molecule's volatility. nih.gov

Common derivatization reagents for amino acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comnorthwestern.edu Another approach is acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

Once derivatized, the compound can be separated on a GC column and detected by a mass spectrometer. The mass spectrum provides a fragmentation pattern that is characteristic of the molecule, allowing for its identification.

Table 2: Common Derivatization Approaches for GC-MS Analysis of Amino Compounds

| Derivatization Reagent | Derivative Formed | Key Advantages |

| MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms stable derivatives, less moisture sensitive than TMS derivatives. sigmaaldrich.com |

| Propyl Chloroformate | Propoxycarbonyl-propyl ester | One-step derivatization in aqueous media. core.ac.uk |

| Pentafluoropropionic Anhydride (PFPA) | Pentafluoropropionyl | Produces highly electronegative derivatives, enhancing detection sensitivity. nih.gov |

Chiral Chromatography for Enantiomeric Excess Determination

"this compound" possesses a chiral center, meaning it can exist as a pair of enantiomers. As these stereoisomers can have different biological activities, their separation and the determination of the enantiomeric excess (ee) are critical. Chiral chromatography is the most common technique for this purpose. researchgate.net

This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, have proven effective for the direct separation of underivatized amino acid enantiomers. sigmaaldrich.comnih.gov The mobile phase composition, typically a mixture of an organic solvent and an aqueous buffer, is optimized to achieve the best resolution between the enantiomeric peaks. nih.gov

Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. sigmaaldrich.com

Table 3: Chiral Stationary Phases for Amino Acid Enantiomer Separation

| Chiral Stationary Phase (CSP) | Principle of Separation | Applicable to |

| Teicoplanin-based (e.g., CHIROBIOTIC T) | Forms transient diastereomeric complexes with the analytes through multiple interactions (hydrogen bonding, ionic, etc.). sigmaaldrich.com | Underivatized α-, β-, and cyclic amino acids. sigmaaldrich.com |

| Vancomycin-based | Similar to teicoplanin, relies on multiple chiral recognition mechanisms. nih.gov | Aromatic amino acids. nih.gov |

| Cyclodextrin-based | Inclusion complexation, where one enantiomer fits better into the chiral cavity of the cyclodextrin. | A wide range of chiral compounds. |

Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes

Spectroscopic methods are vital for confirming the chemical structure of "this compound" and for studying its behavior and interactions at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For "this compound," ¹H and ¹³C NMR would confirm the connectivity of atoms, while two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide unambiguous assignments of all proton and carbon signals.

Table 4: Representative ¹H NMR Data for a Structurally Related Compound: N-(2-phenylpropyl)acetamide chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| Phenyl-H | 7.20 - 7.30 |

| NH | 6.15 |

| CH₂ | 3.24 - 3.52 |

| CH | 2.93 |

| COCH₃ | 1.86 |

| CH₃ | 1.26 |

Note: This data is for N-(2-phenylpropyl)acetamide and serves as an illustrative example. The chemical shifts for "this compound" would differ due to the presence of the primary amino group.

Mass Spectrometry for Metabolite Identification and Biomolecular Interactions

Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a highly sensitive method for identifying metabolites of "this compound" in biological matrices. After administration, the parent compound can undergo various metabolic transformations in the body, such as hydroxylation, N-acetylation, or glucuronidation. An untargeted metabolomics approach using high-resolution mass spectrometry (HRMS), for instance with a Quadrupole Time-of-Flight (Q-TOF) instrument, can detect these modified forms of the compound. nih.gov The accurate mass measurement allows for the determination of the elemental composition of the metabolites, and tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. nih.govnih.gov

Furthermore, mass spectrometry can be employed to study non-covalent interactions between "this compound" and biological macromolecules like proteins. Techniques such as native mass spectrometry can preserve these weak interactions in the gas phase, allowing for the determination of binding stoichiometry and affinity.

Table 5: Potential Metabolic Transformations of "this compound" Detectable by Mass Spectrometry

| Metabolic Reaction | Mass Change | Potential Site of Modification |

| Hydroxylation | +16 Da | Phenyl ring or alkyl chain |

| N-Acetylation | +42 Da | Primary amino group |

| Glucuronidation | +176 Da | Hydroxyl groups (after hydroxylation) or amino group |

| Sulfation | +80 Da | Hydroxyl groups (after hydroxylation) |

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the chiral properties of molecules in solution. It measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary and tertiary structure of chiral compounds. For this compound, which possesses a stereocenter at the α-carbon of the phenylpropyl group, CD spectroscopy can offer significant insights into its conformational preferences.

The application of CD spectroscopy to chiral molecules, such as derivatives of amino acids and peptides, is well-established. For instance, studies on N-acetyl-L-phenylalaninamide have demonstrated how solvent effects can influence its CD spectrum, revealing details about its solution conformation. nih.gov Similarly, research on peptides containing chiral Cα,α-disubstituted glycines has utilized CD spectroscopy to identify and characterize secondary structural elements like β-turns and helical structures. nih.gov

In the context of this compound, CD analysis would involve dissolving the compound in various solvents and measuring the CD spectrum over a range of wavelengths, typically in the far-UV region (190-250 nm). The resulting spectrum, characterized by positive or negative Cotton effects, would be indicative of the molecule's predominant solution-state conformation. By comparing the experimental spectra with theoretical calculations, researchers can deduce the likely spatial arrangement of the phenyl, acetamide, and amino groups around the chiral center. This information is crucial for understanding how the molecule might present itself to a biological target.

X-ray Crystallography for Molecular and Complex Structure Determination

X-ray crystallography stands as the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, thereby revealing the exact conformation of the molecule in the crystal lattice.

To perform single crystal X-ray diffraction, a high-quality, single crystal of this compound or a derivative would first need to be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not publicly available, the analysis of structurally related compounds provides a clear indication of the type of data that can be obtained. For example, the X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide, a complex organic molecule, has provided detailed insights into its molecular geometry and intermolecular interactions. eurjchem.comresearchgate.net Such studies reveal the unit cell parameters, space group, and the precise coordinates of each atom.

Below is an illustrative table of crystallographic data for a related N-acetylated compound, N'-acetyl-N'-phenyl-2-naphthohydrazide, demonstrating the detailed structural information that can be acquired through this method. researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₉H₁₆N₂O₂ |

| Formula Weight | 304.34 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

| Volume (ų) | 1531.9(2) |

| Z | 2 |

This data is for N'-acetyl-N'-phenyl-2-naphthohydrazide and is presented for illustrative purposes. researchgate.net